molecular formula C9H11F3O6S B13977194 ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate

ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B13977194
M. Wt: 304.24 g/mol
InChI Key: OOCYQBMRECEIPZ-UHFFFAOYSA-N
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Description

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate is a synthetic organic compound that features a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate typically involves the reaction of a pyran derivative with a trifluoromethylsulfonylating agent. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction. Common bases used include potassium carbonate or sodium hydride, and solvents such as dichloromethane or tetrahydrofuran are frequently employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The pyran ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols and oxidized pyran derivatives, respectively.

Scientific Research Applications

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: This compound is unique due to the presence of the trifluoromethylsulfonyl group, which imparts specific chemical properties.

    Ethyl 5-(((methyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.

    Ethyl 5-(((chloromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate: Contains a chloromethylsulfonyl group, leading to different reactivity and applications.

Uniqueness

The trifluoromethylsulfonyl group in this compound imparts unique properties such as increased electrophilicity and stability, making it particularly useful in various chemical and biological applications.

Properties

Molecular Formula

C9H11F3O6S

Molecular Weight

304.24 g/mol

IUPAC Name

ethyl 5-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C9H11F3O6S/c1-2-17-8(13)6-3-4-16-5-7(6)18-19(14,15)9(10,11)12/h2-5H2,1H3

InChI Key

OOCYQBMRECEIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(COCC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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